molecular formula C19H21NO5 B4425168 N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B4425168
M. Wt: 343.4 g/mol
InChI Key: STQMSSXTFAEGSE-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C19H21NO5 and a molecular weight of 343.37 g/mol This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 4-(allyloxy)aniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is unique due to the combination of the allyloxy group and the trimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-5-10-25-15-8-6-14(7-9-15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQMSSXTFAEGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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